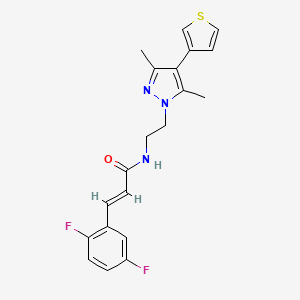![molecular formula C19H17F3N4O3 B2568427 2-(1,2-Benzoxazol-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2380184-21-2](/img/structure/B2568427.png)
2-(1,2-Benzoxazol-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Benzoxazol-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a trifluoromethyl-substituted pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzoxazol-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrimidine Moiety: The trifluoromethyl-substituted pyrimidine can be attached using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the benzoxazole ring or the pyrimidine moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Studying its effects on various biological systems and its potential as a therapeutic agent.
Materials Science: Investigating its properties for use in advanced materials, such as organic semiconductors or polymers.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-(1,2-Benzoxazol-3-yl)-1-piperidin-1-ylethan-1-one: Lacks the trifluoromethyl-pyrimidine moiety.
1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one: Lacks the benzoxazole ring.
Uniqueness
The presence of the trifluoromethyl-pyrimidine moiety and the benzoxazole ring in 2-(1,2-Benzoxazol-3-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one makes it unique compared to other similar compounds. This combination of functional groups could confer unique biological activity and physicochemical properties.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c20-19(21,22)16-5-8-23-18(24-16)28-12-6-9-26(10-7-12)17(27)11-14-13-3-1-2-4-15(13)29-25-14/h1-5,8,12H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCLUPBOEZBNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide](/img/structure/B2568348.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)


![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)






![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)
